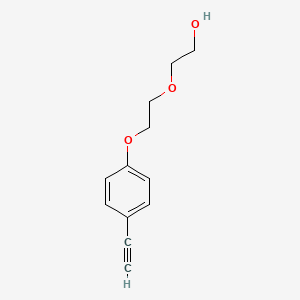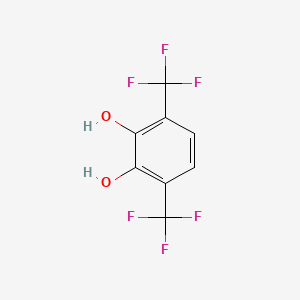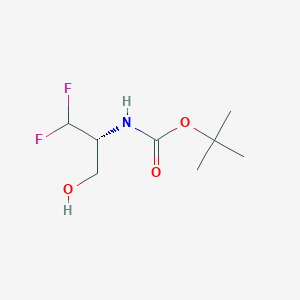
(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of flow microreactor systems, which provide a more efficient and versatile process for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, HFIP, and various bases such as LDA and t-BuOK . Reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include Boc-protected derivatives, which are useful intermediates in organic synthesis .
Applications De Recherche Scientifique
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE involves the formation of a stable carbamate group, which protects amino groups during chemical reactions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used in similar applications, but lacks the difluoromethyl group.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxypropyl group.
N-Boc-hydroxylamine: Used for similar protective purposes in organic synthesis.
Uniqueness
TERT-BUTYL ®-(1,1-DIFLUORO-3-HYDROXYPROPAN-2-YL)CARBAMATE is unique due to its combination of a tert-butyl group, a difluoromethyl group, and a hydroxypropyl group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H15F2NO3 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m1/s1 |
Clé InChI |
NLSRUOLFFBDDOB-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CO)C(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


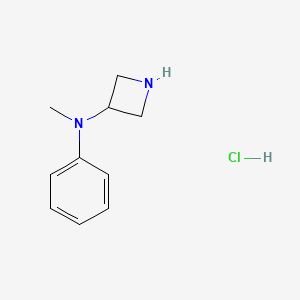
![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
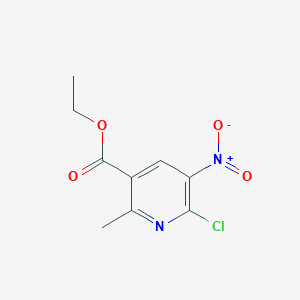
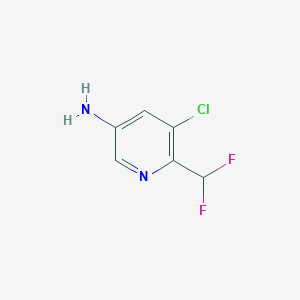
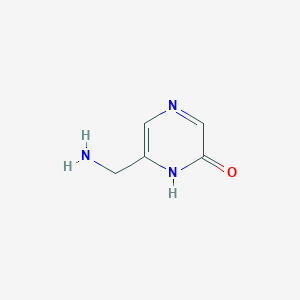
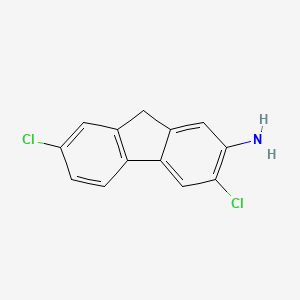
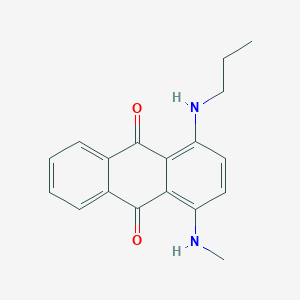
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
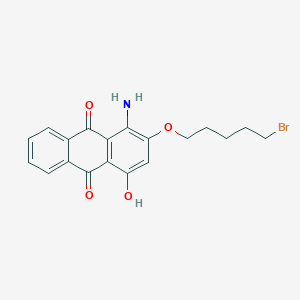
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
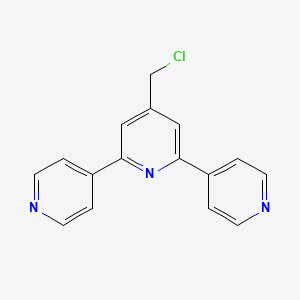
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
